molecular formula C11H16N2O4 B601195 methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate CAS No. 52514-63-3

methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate

Cat. No.: B601195
CAS No.: 52514-63-3
M. Wt: 240.26
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An S-isomer prodrug of Carbidopa

Mechanism of Action

Carbidopa Impurity E: A Comprehensive Overview of Its Mechanism of Action

Carbidopa Impurity E, also known as “EJ24A8QHH9” or “methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate”, is a chemical compound that plays a significant role in the treatment of Parkinson’s disease . This article provides a detailed overview of its mechanism of action, covering its target, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

Carbidopa Impurity E primarily targets the enzyme aromatic amino acid decarboxylase (AADC) . AADC is crucial in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine .

Mode of Action

Carbidopa Impurity E acts as an inhibitor of AADC, preventing the peripheral metabolism of levodopa . This inhibition allows for a greater distribution of levodopa into the central nervous system .

Biochemical Pathways

The action of Carbidopa Impurity E affects the pathway of levodopa metabolism. It inhibits the decarboxylation of levodopa to dopamine in the peripheral tissue .

Pharmacokinetics

The pharmacokinetics of Carbidopa Impurity E is closely tied to its role in enhancing the bioavailability of levodopa. By inhibiting the peripheral metabolism of levodopa, Carbidopa Impurity E increases the concentration of levodopa that can cross the blood-brain barrier . This results in a more effective treatment for Parkinson’s disease with lower doses of levodopa .

Result of Action

The primary result of Carbidopa Impurity E’s action is the increased availability of levodopa in the brain. This leads to a higher concentration of dopamine, which is beneficial in the treatment of Parkinson’s disease . By inhibiting the peripheral metabolism of levodopa, Carbidopa Impurity E also reduces the side effects caused by dopamine on the periphery .

Action Environment

The action of Carbidopa Impurity E can be influenced by various environmental factors. For instance, the stability of Carbidopa Impurity E capsules can be affected by light and temperature . Therefore, these capsules are typically stored protected from light at room temperature . Furthermore, the efficacy of Carbidopa Impurity E can be influenced by the patient’s diet, as certain foods can interfere with the absorption of levodopa .

Biochemical Analysis

Properties

IUPAC Name

methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(13-12,10(16)17-2)6-7-3-4-8(14)9(15)5-7/h3-5,13-15H,6,12H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETYBXLXKYRFEN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52514-63-3
Record name Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, methyl ester, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052514633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENEPROPANOIC ACID, .ALPHA.-HYDRAZINO-3,4-DIHYDROXY-.ALPHA.-METHYL-, METHYL ESTER, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ24A8QHH9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Reactant of Route 6
Reactant of Route 6
methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.